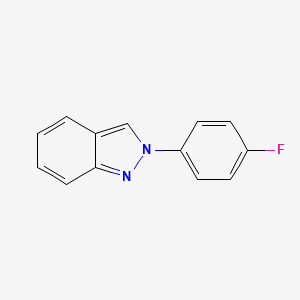

2-(4-fluorophenyl)indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDDYSPKWRMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231026 | |

| Record name | 2H-Indazole, 2-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-90-9 | |

| Record name | 2-(4-Fluorophenyl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81265-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indazole, 2-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)indazole

Foreword: The Strategic Importance of the 2-Arylindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] Specifically, the 2-aryl-2H-indazole isomer has garnered significant attention as a key structural motif in drugs targeting critical biological pathways.[3][4] 2-(4-fluorophenyl)indazole serves as a quintessential example of this molecular architecture, acting not only as a pharmacophore itself but also as a crucial building block for more complex drug candidates. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this a particularly valuable intermediate for drug development professionals.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, compare the strategic advantages of different routes, and provide field-proven methodologies to empower researchers in their synthetic endeavors.

Chapter 1: Synthetic Strategy Overview: Classical vs. Modern Approaches

The construction of the 2-aryl-2H-indazole core can be broadly categorized into two major philosophies: classical reductive cyclizations and modern transition-metal-catalyzed cross-coupling reactions.

-

The Cadogan-Sundberg Reductive Cyclization: This classical approach is a robust and well-established method that relies on the deoxygenative cyclization of a pre-formed Schiff base derived from an ortho-nitrobenzaldehyde.[5] It is valued for its straightforwardness and use of readily available starting materials.

-

Transition-Metal Catalysis: Representing the forefront of synthetic efficiency, these methods utilize palladium or copper catalysts to forge key C-N and N-N bonds, often in a convergent, one-pot fashion.[1][3] These routes offer milder conditions, greater functional group tolerance, and often superior yields compared to classical methods.

The choice between these strategies is dictated by factors such as the availability of starting materials, desired scale, tolerance for high temperatures, and the need for catalytic efficiency.

Chapter 2: The Cadogan-Sundberg Approach: A Deoxygenative Cyclization Cascade

The Cadogan reaction is a powerful tool for synthesizing nitrogen-containing heterocycles via reductive cyclization of nitro compounds, typically mediated by trivalent phosphorus reagents like triethyl phosphite, P(OEt)₃.[5][6] For the synthesis of 2-aryl-2H-indazoles, the reaction proceeds through an initial condensation followed by an intramolecular cyclization cascade.

Mechanistic Rationale

The widely accepted mechanism begins with the formation of an N-(2-nitrobenzylidene)aniline (a Schiff base) from the condensation of 2-nitrobenzaldehyde and an aniline. The trivalent phosphite then acts as an oxygen scavenger, deoxygenating the nitro group. While historically believed to proceed through a highly reactive nitrene intermediate, recent studies suggest that competent oxygenated intermediates, such as N-oxides, may also be involved, avoiding a free nitrene.[5] Regardless of the precise pathway, the deoxygenation initiates a cyclization onto the imine nitrogen, ultimately forming the stable indazole ring system.

Caption: The Cadogan-Sundberg pathway to 2-aryl-2H-indazoles.

Causality in Experimental Design

The classical Cadogan reaction often requires high temperatures (refluxing in excess phosphite at >150 °C) to drive the deoxygenation process.[5] This is a significant drawback, potentially leading to side reactions and limiting substrate scope. To mitigate this, microwave-assisted protocols have been developed, which dramatically reduce reaction times from hours to minutes and often improve yields by ensuring efficient and uniform heating.[6][7]

Experimental Protocol: Synthesis of this compound (2)

This two-step protocol is adapted from established literature procedures for the synthesis of 2-phenyl-2H-indazole derivatives.[8][9]

Step 1: Formation of N-(2-nitrobenzylidene)-4-fluoroaniline (Schiff Base)

-

To a solution of 2-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (30 mL), add 4-fluoroaniline (1.11 g, 10 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate N-(2-nitrobenzylidene)-4-fluoroaniline.

Step 2: Reductive Cyclization to this compound

-

In a round-bottom flask, suspend the N-(2-nitrobenzylidene)-4-fluoroaniline intermediate (10 mmol) in triethyl phosphite (15 mL, ~87 mmol).

-

Heat the mixture to 150 °C under a nitrogen atmosphere for 2-3 hours.[8] The reaction progress can be monitored by TLC.

-

After cooling, oxidize the excess phosphite by cautiously adding a 5% hydrogen peroxide solution (20 mL).

-

Extract the product into ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.[8]

Chapter 3: Copper-Catalyzed One-Pot Synthesis: A Convergent Approach

Modern synthetic chemistry prioritizes efficiency, atom economy, and mild reaction conditions. The copper-catalyzed, three-component synthesis of 2H-indazoles exemplifies these principles, allowing the construction of the target molecule in a single step from simple, commercially available precursors.[2][10]

Mechanistic Rationale & Workflow

This one-pot reaction combines 2-bromobenzaldehyde, 4-fluoroaniline, and sodium azide (NaN₃). The copper catalyst is crucial for facilitating the two key bond-forming events: an initial C-N coupling followed by an N-N bond formation.[10] The sequence involves:

-

Condensation of 2-bromobenzaldehyde and 4-fluoroaniline to form the corresponding imine.

-

Copper-catalyzed C-N cross-coupling between the imine and azide.

-

A subsequent intramolecular copper-catalyzed cyclization that forms the N-N bond, releasing nitrogen gas and yielding the indazole ring.

Caption: Workflow for the one-pot, three-component synthesis of 2H-indazoles.

Causality in Experimental Design

The choice of a copper catalyst over palladium is significant. Copper-based systems have proven particularly effective for N-arylation reactions and are generally less expensive.[11][12] The use of a high-boiling point, polar aprotic solvent like DMF or a green solvent like PEG facilitates the reaction by ensuring solubility of all components and achieving the necessary thermal energy for the catalytic cycle to proceed efficiently.[13] This method's primary advantage is its convergence, which eliminates the need to isolate intermediates, thereby saving time and improving overall yield.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a representative procedure based on the work of Kumar et al. for the synthesis of 2H-indazoles.[2][10]

Reagents & Conditions

| Reagent/Solvent | Moles (equiv.) | Amount |

| 2-Bromobenzaldehyde | 1.0 | (e.g., 185 mg) |

| 4-Fluoroaniline | 1.2 | (e.g., 133 mg) |

| Sodium Azide | 2.0 | (e.g., 130 mg) |

| Copper(I) Iodide (CuI) | 0.1 | (e.g., 19 mg) |

| L-proline | 0.2 | (e.g., 23 mg) |

| K₂CO₃ (Base) | 2.0 | (e.g., 276 mg) |

| DMF (Solvent) | - | 3 mL |

-

To a sealed reaction vial, add 2-bromobenzaldehyde (1.0 equiv), 4-fluoroaniline (1.2 equiv), sodium azide (2.0 equiv), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add anhydrous DMF (3 mL) via syringe.

-

Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.

-

Upon completion (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Chapter 4: Palladium-Catalyzed Intramolecular Amination

An alternative modern strategy involves an intramolecular palladium-catalyzed amination (Buchwald-Hartwig type) reaction.[3] This route offers a different bond disconnection, forming the N(1)-C(7a) bond in the final cyclization step. It is a powerful method, though it requires the synthesis of a more complex hydrazine precursor.

Synthetic Pathway

The synthesis begins with the preparation of an N-aryl-N-(o-bromobenzyl)hydrazine. This precursor is then subjected to palladium-catalyzed intramolecular cyclization. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by N-H deprotonation by a base, and finally, reductive elimination to form the N-C bond and regenerate the catalyst. A subsequent spontaneous dehydrogenation yields the aromatic indazole.

Caption: Palladium-catalyzed synthesis via intramolecular amination.

Experimental Protocol: Representative Intramolecular Amination

This procedure is adapted from the general method reported by Song and Yee.[3]

-

In a glovebox, charge a Schlenk tube with the N-(4-fluorophenyl)-N'-(2-bromobenzyl)hydrazine precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 7.5 mol%), and sodium tert-butoxide (tBuONa, 1.4 equiv).

-

Add anhydrous toluene as the solvent.

-

Seal the tube and heat the mixture at 90 °C for 12-18 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography to isolate the product.

Chapter 5: Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the specific needs of the research campaign.

| Feature | Cadogan-Sundberg | Copper-Catalyzed One-Pot | Palladium-Catalyzed Amination |

| Starting Materials | Simple, inexpensive | Simple, inexpensive | Requires multi-step precursor |

| Reaction Conditions | Harsh (High Temp) or MW | Moderate to High Temp | Moderate Temperature |

| Efficiency | Moderate yields, 2 steps | Good yields, 1 pot | Good yields, multi-step |

| Key Advantage | Well-established, robust | Highly convergent | Alternative bond disconnection |

| Key Disadvantage | Stoichiometric P(OEt)₃ waste | Requires catalyst & ligand | Precursor synthesis adds steps |

| "Green" Aspect | Poor (waste, high energy) | Better (catalytic, one-pot) | Moderate (catalytic but more steps) |

For rapid, efficient, and convergent synthesis, the copper-catalyzed one-pot, three-component reaction stands out as the superior strategy for laboratory-scale production of this compound.[2][10] It maximizes efficiency by minimizing intermediate handling and purification. The Cadogan-Sundberg reaction , particularly with microwave assistance, remains a viable and powerful alternative, especially when starting from 2-nitrobenzaldehyde is desirable.[6][8] The palladium-catalyzed approach is a more specialized route, best employed when the required hydrazine precursor is readily available or when other methods fail.[3] By understanding the causality and strategic advantages of each method, researchers can confidently select and execute the optimal synthesis for their drug development programs.

Final Product Characterization: The synthesized this compound should be a white solid with a melting point of 110–111 °C.[8] Spectroscopic data (¹H NMR, ¹³C NMR) should be consistent with reported literature values.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 4. KR101713303B1 - Preparation method of 2H-Indazole derivatives - Google Patents [patents.google.com]

- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 13. 2H-Indazole synthesis [organic-chemistry.org]

2-(4-fluorophenyl)indazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antiemetics.[1][2]

Within this important class of molecules, this compound has emerged as a compound of significant interest. This derivative, featuring a fluorinated phenyl group at the 2-position of the indazole ring, serves as a crucial building block and a pharmacophore in the development of novel therapeutics. Its unique electronic and structural properties have been leveraged to create potent agents with activities ranging from antiprotozoal to anticancer.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, designed to be a valuable resource for professionals in chemical and pharmaceutical research.

Synthesis and Purification

The synthesis of 2-aryl-2H-indazoles, including the 2-(4-fluorophenyl) derivative, can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Common synthetic strategies include:

-

Cadogan's Reductive Cyclization: This one-pot procedure involves the reaction of an o-nitrobenzylidene derivative with a reducing agent like triethyl phosphite. It is a widely used method for constructing the 2-substituted indazole scaffold.[3]

-

Palladium-Catalyzed Intramolecular Amination: This modern approach utilizes a palladium catalyst to facilitate the intramolecular C-N bond formation from N-aryl-N-(o-bromobenzyl)hydrazines, offering a versatile route with a broad substrate scope.[5]

-

Copper-Catalyzed One-Pot Reactions: Efficient syntheses have been developed using copper catalysts to combine 2-bromobenzaldehydes, primary amines (like 4-fluoroaniline), and an azide source in a single step.[2]

Experimental Protocol: Synthesis via Cadogan's Cyclization

This protocol is adapted from a general procedure for synthesizing 2-phenylindazole derivatives and is a reliable method for obtaining this compound.[3]

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add 4-fluorophenylhydrazine (1.0 eq).

-

Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Reductive Cyclization

-

Suspend the dried hydrazone intermediate in an excess of triethyl phosphite (5-10 eq).

-

Heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure.

Step 3: Purification

-

The resulting crude residue is purified by column chromatography on silica gel.

-

Elute the column with a hexane-ethyl acetate solvent system (e.g., 90:10 v/v) to isolate the pure this compound.[3]

-

Combine the fractions containing the product, evaporate the solvent, and dry the resulting solid to obtain this compound as a white solid.[3]

Caption: Synthetic workflow for this compound.

Spectroscopic and Physicochemical Properties

The structural and electronic characteristics of this compound have been well-defined through various analytical techniques.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FN₂ | [6] |

| Molecular Weight | 212.22 g/mol | [6] |

| Appearance | White solid | [3] |

| Melting Point | 110–111 °C | [3] |

| XLogP3-AA | 3.3 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 17.8 Ų | [6] |

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic methods, which provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are highly informative. The following data were reported in CDCl₃.[3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | 8.34 | d, J = 0.9 Hz | H3 (indazole ring) |

| 7.88–7.84 | m | 2H (fluorophenyl ring) | |

| 7.78 | dq, J = 8.8, 1.0 Hz | H4 or H7 (indazole ring) | |

| 7.70 | dt, J = 8.5, 1.0 Hz | H7 or H4 (indazole ring) | |

| 7.35 | ddd, J = 8.8, 6.6, 1.0 Hz | H5 or H6 (indazole ring) | |

| 7.23–7.17 | m | 2H (fluorophenyl ring) | |

| 7.13 | ddd, J = 8.4, 6.6, 0.8 Hz | H6 or H5 (indazole ring) | |

| ¹³C NMR | 162.11 | d, ¹JCF = 248.0 Hz | C4' (C-F) |

| 149.91 | s | C7a (bridgehead) | |

| 136.75 | d, ⁴JCF = 3.2 Hz | C1' (ipso) | |

| 127.11 | s | C3a (bridgehead) | |

| 123.36 | d, ³JCF = 8.6 Hz | C2'/C6' | |

| 122.95 | s | C3 | |

| 122.68 | s | C4 or C7 | |

| 120.73 | s | C5 or C6 | |

| 120.44 | s | C6 or C5 | |

| 118.00 | s | C7 or C4 | |

| 116.71 | d, ²JCF = 22.9 Hz | C3'/C5' |

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): The exact mass provides confirmation of the elemental composition. For C₁₃H₉FN₂, the calculated monoisotopic mass is 212.07497646 Da.[6] In electrospray ionization (ESI) mode, it is typically observed as the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy While a specific published spectrum for this exact compound is not readily available, the expected characteristic absorption bands can be predicted based on its functional groups and related structures.[7][8]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

-

~1250-1100 cm⁻¹: Strong C-F stretching vibration, characteristic of the fluorophenyl group.

-

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay between the electron-rich indazole core and the electron-withdrawing fluorophenyl substituent.

-

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is susceptible to electrophilic attack. The directing effects of the fused pyrazole ring will influence the position of substitution.

-

C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization. For instance, the C3-position of the 2H-indazole ring can be targeted for derivatization, enabling the construction of more complex molecular architectures.[1]

-

Stability: The 2H-indazole tautomer is stabilized by the bulky aryl substituent at the N2 position. The molecule exhibits good thermal and chemical stability, making it a robust scaffold for further chemical modifications.

-

Role of the Fluorine Atom: The fluorine atom on the phenyl ring serves multiple roles. It enhances metabolic stability by blocking potential sites of oxidation, modifies the electronic properties (pKa, dipole moment) of the molecule, and can engage in specific interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.[3]

Caption: Key sites of chemical reactivity on the molecule.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a cornerstone in the design of various biologically active agents. The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Antiprotozoal Activity

Derivatives of 2-phenyl-2H-indazole have demonstrated potent activity against several protozoan parasites. Studies have shown that compounds with electron-withdrawing substituents, such as the fluorine atom in this compound, exhibit enhanced efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[3] This enhanced activity suggests that the electronic properties of the 2-phenyl ring are crucial for the mechanism of action.[1]

PARP Inhibition for Cancer Therapy

The 2-phenyl-2H-indazole core has been successfully employed to develop potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA damage repair. This research culminated in the discovery of MK-4827 (Niraparib), an orally available PARP-1 and PARP-2 inhibitor.[4] MK-4827, which is based on a 2-phenyl-2H-indazole-7-carboxamide scaffold, has shown significant efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA-1 and BRCA-2 mutations.[4]

Other Biological Activities

The broader indazole chemical space is rich with diverse biological activities. While not all are specific to the 2-(4-fluorophenyl) derivative, they highlight the scaffold's versatility:

-

GABA-A Receptor Modulation: The 2-(4-fluorophenyl) moiety is a key feature in related heterocyclic scaffolds designed as positive allosteric modulators of the GABA-A receptor, which are of interest for treating neurological disorders.[9]

-

Herbicidal Activity: Certain complex indazole derivatives have been developed as potent and selective herbicides for agricultural use.[10]

-

Anti-inflammatory and Kinase Inhibition: The indazole core is present in numerous approved drugs and clinical candidates for treating inflammation and various types of cancer through kinase inhibition.[2]

Caption: Applications derived from the core scaffold.

Conclusion

This compound is a chemically robust and synthetically accessible molecule with significant value for researchers in drug discovery and materials science. Its well-defined physicochemical and spectroscopic properties make it an ideal starting point for chemical elaboration. The demonstrated success of this scaffold in producing potent biological agents, most notably in the fields of oncology and infectious disease, underscores its importance as a privileged structure. Continued exploration of its reactivity and derivatization will undoubtedly lead to the discovery of new chemical entities with novel functions and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(4-Fluorophenyl)-2H-indazole | C13H9FN2 | CID 3067343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fhi.mpg.de [fhi.mpg.de]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Compound Identification and Physicochemical Profile

An In-depth Technical Guide to 2-(4-fluorophenyl)indazole

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, and established biological applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, belonging to the 2H-indazole isomer class, is a synthetic aromatic compound. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, making its derivatives promising candidates for drug discovery.[1][2] The specific substitution with a 4-fluorophenyl group at the N2 position often enhances metabolic stability and modulates electronic properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 81265-90-9 .[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81265-90-9 | [4][5] |

| Molecular Formula | C₁₃H₉FN₂ | [4] |

| Molecular Weight | 212.23 g/mol | [4] |

| Appearance | White solid | [7] |

| Melting Point | 110–111 °C | [7] |

| Purity (Typical) | ≥97% | [5] |

Synthesis and Purification: A Validated Workflow

The synthesis of 2-aryl-2H-indazoles is a well-documented area, with several strategic approaches available. A robust and increasingly utilized method is the one-pot Cadogan reductive cyclization, which offers high yields and operational simplicity.[7] This pathway typically involves the reaction of a suitably substituted o-nitrobenzaldehyde derivative with an aniline, followed by reductive cyclization.

An alternative efficient synthesis proceeds via the base-catalyzed cyclization of unsymmetrical azoxybenzenes, formed from the reaction of an o-toluidine with a nitrosobenzene.[8] This method provides excellent yields and regioselectivity for the 2H-indazole isomer.

Below is a detailed protocol adapted from established literature for the synthesis of 2-aryl-2H-indazoles, which serves as a reliable blueprint for producing this compound.[7][8]

Experimental Protocol: Synthesis via Modified Cadogan Cyclization

This protocol outlines a one-pot synthesis that leverages an ultrasound-assisted formation of a Schiff base followed by a Cadogan-type cyclization.

Step 1: Schiff Base Formation (Ultrasound-Assisted)

-

In a suitable reaction vessel, combine 2-nitrobenzaldehyde (1.0 eq) and 4-fluoroaniline (1.05 eq).

-

Subject the mixture to ultrasound irradiation under neat (solvent-free) conditions for 15-30 minutes at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The product of this step is the intermediate Schiff base, (E)-N-(4-fluorophenyl)-1-(2-nitrophenyl)methanimine.

Step 2: Reductive Cyclization

-

To the vessel containing the crude Schiff base, add triethyl phosphite (P(OEt)₃) (3.0 eq).

-

Heat the reaction mixture to reflux (typically 150-160 °C) for 2-4 hours. The triethyl phosphite acts as both a reducing agent for the nitro group and facilitates the N-N bond formation and cyclization.

-

Monitor the disappearance of the intermediate by TLC.

Step 3: Work-up and Purification

-

After cooling to room temperature, remove the excess triethyl phosphite and byproducts under reduced pressure.

-

The resulting crude residue is purified by column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.[7]

Caption: Synthesis workflow for this compound.

Spectroscopic Validation System

Confirming the identity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system to ensure structural integrity.

Table 2: Key Analytical Data for this compound

| Analysis | Expected Results | Rationale |

| ¹H NMR | δ ~8.3 (s, 1H, indazole H3), ~7.9-7.1 (m, 8H, aromatic protons).[7] | Provides a distinct fingerprint of the proton environment. The singlet around 8.3 ppm is characteristic of the H3 proton in the 2H-indazole ring. The remaining multiplets correspond to the protons on the benzo and phenyl rings. |

| ¹³C NMR | δ ~160 (d, C-F), ~150-115 (aromatic carbons). | Confirms the number of unique carbon environments. The carbon attached to fluorine will appear as a doublet with a large coupling constant (JCF). |

| MS (ESI+) | m/z = 213.08 [M+H]⁺ | Determines the molecular weight and confirms the elemental composition of the parent ion. |

| IR | ~3100-3000 cm⁻¹ (Ar C-H), ~1600-1450 cm⁻¹ (C=C, C=N), ~1250-1200 cm⁻¹ (C-F). | Identifies key functional groups present in the molecule, such as aromatic C-H bonds and the characteristic C-F stretch. |

This multi-faceted analytical approach ensures that the synthesized material meets the required structural specifications before its use in further applications.

Applications in Drug Discovery

The indazole core is a cornerstone of many clinically approved drugs, including the anti-cancer agents pazopanib and axitinib.[9] Derivatives of 2-phenyl-2H-indazole have demonstrated significant potential across various therapeutic areas.

Antiprotozoal Activity

Research has highlighted the potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives.[7] Specifically, this compound was synthesized as part of a library of compounds tested against Entamoeba histolytica and Giardia intestinalis. Studies revealed that electron-withdrawing groups, such as the fluorine atom on the 2-phenyl ring, were favorable for antiprotozoal activity.[7]

Table 3: Reported Antiprotozoal Activity of a Related Indazole Derivative

| Compound Class | Target Organism | IC₅₀ (µM) | Source |

| 2-phenyl-2H-indazoles (substituted) | E. histolytica | < 0.050 | [7] |

| 2-phenyl-2H-indazoles (substituted) | G. intestinalis | < 0.050 | [7] |

While the exact mechanism of action for its antiprotozoal effects is still under investigation, many bioactive small molecules exert their effects by inhibiting crucial enzymes like protein kinases. The indazole scaffold is a known "hinge-binding" motif for many kinase inhibitors.

Caption: General mechanism of competitive kinase inhibition.

Conclusion and Future Perspectives

This compound (CAS: 81265-90-9) is a well-characterized synthetic molecule with a robust synthesis protocol and validated analytical profile. Its primary established application lies in the field of antiprotozoal drug discovery, where the 2-aryl-2H-indazole scaffold has shown significant promise.[7]

Future research should focus on elucidating its precise molecular targets and mechanism of action. Given the broad biological activities of the indazole class, including anticancer and anti-inflammatory properties, exploring the potential of this compound in these areas is a logical and promising direction for further investigation.[10][11] Its favorable physicochemical properties and synthetic accessibility make it an excellent candidate for scaffold-based drug design and lead optimization campaigns.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound - CAS:81265-90-9 - 阿镁生物 [amaybio.com]

- 6. This compound|this compound|81265-90-9|生化试剂Aladdin阿拉丁 [canspec.cn]

- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The 2-Arylindazole Scaffold: A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-(4-fluorophenyl)indazole

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the intricacies of its molecular architecture, the strategic influence of its fluorophenyl moiety, and validated methodologies for its synthesis. Furthermore, this guide establishes a self-validating framework for its structural elucidation using modern spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the chemistry and potential applications of this important N-arylindazole scaffold.

The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them fertile ground for drug discovery.[1] When substituted at the N-2 position with an aryl group, as in this compound, the resulting derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiprotozoal, and anti-inflammatory properties.[2][3][4]

The Significance of N-2 Arylation

The direct N-arylation of the indazole ring can result in two distinct regioisomers: N-1 and N-2 substituted products.[5] The specific topology of the N-2 aryl substitution pattern profoundly influences the molecule's three-dimensional shape and electronic properties, which in turn dictates its interaction with biological targets. Synthetic control to selectively obtain the N-2 isomer is a critical consideration, as isomeric purity is paramount for consistent pharmacological activity.[5][6]

Strategic Role of the 4-Fluorophenyl Moiety

The incorporation of a fluorine atom, particularly on a phenyl ring, is a well-established strategy in modern medicinal chemistry. The 4-fluorophenyl group in this compound imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the compound's pharmacokinetic profile.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the molecule's acidity, basicity, and dipole moment. This can lead to improved binding affinity with target proteins through unique electrostatic interactions.

-

Lipophilicity: A fluorine substituent can increase the molecule's lipophilicity, potentially improving its ability to cross cellular membranes.

Molecular Structure and Physicochemical Properties

The core of this compound consists of the planar indazole ring system linked via a nitrogen-carbon bond to the 4-position of a fluorophenyl ring.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FN₂ | [7] |

| Molecular Weight | 212.22 g/mol | [7] |

| Appearance | White solid | [3] |

| Melting Point | 110–111 °C | [3] |

A Validated Synthesis Protocol: Palladium-Catalyzed N-Arylation

The synthesis of 2-aryl-2H-indazoles is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. While both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are common, the Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions with a broader substrate scope.[8][9][10]

Reaction Principle: Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple indazole with an aryl halide (1-fluoro-4-iodobenzene). A base is required to deprotonate the indazole, activating it for coupling.[9][11] The choice of ligand is crucial for an efficient reaction; bulky, electron-rich phosphine ligands generally accelerate the key steps of the catalytic cycle.[11]

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Eq. |

| Indazole | 118.14 | 1.0 | 1.0 |

| 1-Fluoro-4-iodobenzene | 221.99 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.05 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |

| Anhydrous Toluene | - | 5 mL | - |

Step-by-Step Experimental Procedure

-

Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

-

Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), charge the flask with indazole (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.05 mmol).

-

Solvent and Reactant Addition: Add anhydrous toluene (5 mL) followed by 1-fluoro-4-iodobenzene (1.2 mmol) via syringe.

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

-

Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the indazole starting material.

-

-

Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.[3]

Spectroscopic Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented here are based on published values for this compound and related structures.[3][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, the spectrum is highly characteristic.[3]

-

A unique singlet, typically the most downfield proton signal (around δ 8.34 ppm), corresponds to the H3 proton on the indazole ring.[3]

-

The protons on the benzo portion of the indazole ring appear as a complex multiplet system between δ 7.0-7.8 ppm.

-

The protons on the 4-fluorophenyl ring appear as two distinct multiplets, characteristic of a 1,4-disubstituted aromatic system, typically seen as a "doublet of doublets" or multiplet structure around δ 7.8-7.9 ppm and δ 7.1-7.2 ppm.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

-

The spectrum will show 13 distinct signals (unless there is accidental overlap).

-

The C-F bond causes splitting of the carbon signals on the fluorophenyl ring, which is a key diagnostic feature. The carbon directly bonded to fluorine (C4') will appear as a doublet with a large coupling constant (¹JCF ≈ 245-250 Hz).

-

The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-F couplings.

-

-

¹⁹F NMR (Fluorine NMR): This experiment is a definitive validation of the fluorine's presence and environment. A single resonance is expected for the 4-fluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like electrospray ionization (ESI-MS), the molecular ion peak ([M+H]⁺) can be observed with high accuracy.[13]

-

Expected Molecular Ion: For C₁₃H₉FN₂, the calculated exact mass is 212.0750. The observed [M+H]⁺ peak in a high-resolution mass spectrum should be at m/z 213.0828.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

-

C-H stretching (Aromatic): Bands will appear above 3000 cm⁻¹.

-

C=C and C=N stretching (Aromatic): Multiple sharp absorptions are expected in the 1450-1620 cm⁻¹ region.

-

C-F stretching: A strong, characteristic absorption band is expected in the 1150-1250 cm⁻¹ region.

-

C-N stretching: Bands can be found in the 1300-1350 cm⁻¹ region.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | H3 Proton | ~ δ 8.34 ppm (singlet)[3] |

| Aromatic Protons | ~ δ 7.0 - 7.9 ppm (multiplets)[3] | |

| ¹³C NMR | Aromatic Carbons | ~ δ 110 - 150 ppm |

| C-F Coupling (C4') | ¹JCF ≈ 245-250 Hz | |

| MS (ESI) | [M+H]⁺ | m/z = 213.0828 (calculated) |

| IR | C-F Stretch | ~ 1150-1250 cm⁻¹ (strong) |

| Aromatic C=C Stretch | ~ 1450-1620 cm⁻¹ (sharp) |

Applications and Future Directions

The this compound scaffold is not merely a synthetic curiosity; it is a platform for developing new therapeutic agents.

-

Antiprotozoal Activity: Derivatives of 2-phenyl-2H-indazole, including the 4-fluoro substituted compound, have been investigated for their activity against protozoal parasites such as Giardia intestinalis.[3]

-

Anticancer Research: The broader class of 2-aryl indazoles has been extensively studied for anticancer properties, acting on various targets within cancer cells.[2][4]

-

Kinase Inhibition: Many indazole-based drugs, such as Axitinib and Pazopanib, function as kinase inhibitors in cancer therapy, suggesting that derivatives of this scaffold could be explored for similar activities.[3]

Future research will likely focus on further derivatization of the this compound core to optimize its potency, selectivity, and pharmacokinetic properties for specific disease targets. The robust synthetic and analytical framework described herein provides a solid foundation for these advanced drug discovery efforts.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Fluorophenyl)-2H-indazole | C13H9FN2 | CID 3067343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. scirp.org [scirp.org]

A Spectroscopic Guide to 2-(4-Fluorophenyl)indazole: In-Depth NMR, IR, and MS Characterization

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-fluorophenyl)indazole, a heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2][3] As a core scaffold, its unambiguous structural confirmation is paramount for researchers in drug development and synthetic chemistry. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide explains the causality behind experimental choices and provides field-proven insights into data interpretation, complete with robust, step-by-step protocols for data acquisition.

Introduction

The 2-Aryl-2H-Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that exist as two main tautomers, 1H-indazole and 2H-indazole. The 2-substituted isomer, particularly the 2-aryl-2H-indazole motif, is a privileged structure found in numerous pharmacologically active molecules and functional materials.[1][3][4] The introduction of a 4-fluorophenyl group at the N-2 position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block for library synthesis.[5]

Importance of Spectroscopic Characterization

In any research and development setting, precise structural verification is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and ensure batch-to-batch consistency. For regulatory submissions and patent filings, a complete and well-interpreted set of spectroscopic data is non-negotiable. This guide will systematically break down the key spectroscopic features of this compound.

Molecular Structure with Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational Principles: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. For a molecule like this compound, a full suite of NMR experiments provides irrefutable proof of its identity and isomeric purity.[7]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The spectrum for this compound is characterized by distinct signals in the aromatic region.

Interpretation:

-

The indazole ring protons (H3, H4, H5, H6, H7) and the fluorophenyl protons (H2', H3', H5', H6') all resonate in the aromatic region, typically between 7.0 and 8.5 ppm.

-

The H3 proton is often the most downfield proton on the indazole core, appearing as a singlet or a narrow doublet.[1]

-

The protons on the fluorophenyl ring appear as two distinct multiplets due to symmetry. The protons ortho to the fluorine (H3', H5') will show coupling to the ¹⁹F nucleus in addition to vicinal proton-proton coupling.

-

The protons on the benzo portion of the indazole ring (H4, H5, H6, H7) typically appear as a set of coupled multiplets.[1]

Data Summary: ¹H NMR

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 8.34 | d | J = 0.9 |

| H2', H6' | 7.88 - 7.84 | m | - |

| H7 | 7.78 | dq | J = 8.8, 1.0 |

| H4 | 7.70 | dt | J = 8.5, 1.0 |

| H5 | 7.34 | ddd | J = 8.8, 6.6, 1.0 |

| H3', H5' | 7.20 - 7.15 | m | - |

| H6 | 7.12 | ddd | J = 8.5, 6.6, 0.8 |

Data acquired in CDCl₃ at 600 MHz. Source: [Rodriguez-Villar et al., 2021].[1]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals all unique carbon environments. A key diagnostic feature for this molecule is the coupling observed between the fluorine atom and the carbons of the phenyl ring.

Interpretation:

-

C-F Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for C4', typically around 245-250 Hz, which appears as a doublet. This is unambiguous evidence of a direct C-F bond.

-

The ortho (C3', C5') and meta (C2', C6') carbons also exhibit smaller C-F couplings (²JCF and ³JCF), appearing as doublets with coupling constants in the range of ~23 Hz and ~8.5 Hz, respectively.[1]

-

The carbon attached to the nitrogen, C1', also shows a small four-bond coupling (⁴JCF).

-

The carbons of the indazole ring appear as singlets in the aromatic region.[1]

Data Summary: ¹³C NMR

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C4' | 162.72 | d | ¹JCF = 248.6 |

| C7a | 150.11 | s | - |

| C1' | 136.94 | d | ⁴JCF = 3.1 |

| C3a | 127.42 | s | - |

| C2', C6' | 123.51 | d | ³JCF = 8.5 |

| C3 | 122.95 | s | - |

| C5 | 122.65 | s | - |

| C7 | 120.47 | s | - |

| C4 | 120.42 | s | - |

| C6 | 118.04 | s | - |

| C3', C5' | 116.63 | d | ²JCF = 23.0 |

Data acquired in CDCl₃ at 151 MHz. Source: [Rodriguez-Villar et al., 2021].[1]

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is a highly sensitive technique that provides information exclusively about the fluorine atom. For this molecule, a single fluorine environment is expected.

Interpretation:

-

A single signal is expected in the typical chemical shift range for an aryl fluoride.

-

The spectrum is usually acquired with proton decoupling, so the signal appears as a sharp singlet.

Data Summary: ¹⁹F NMR (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|

| F on C4' | ~ -110 to -115 | s |

Experimental Protocol for NMR Data Acquisition

This protocol is designed for robustness on a standard 400-600 MHz NMR spectrometer.[6][9]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (typically aiming for a line width of <0.5 Hz on the TMS signal).

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum with a 30° or 45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A simple one-pulse sequence is sufficient. Due to the high sensitivity of ¹⁹F, 64-128 scans are typically adequate.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. Calibrate the ¹⁹F spectrum relative to an external standard like CFCl₃ (0.00 ppm).

-

Integrate the ¹H spectrum and perform peak picking for all spectra.

-

Infrared (IR) Spectroscopy

Core Principles: Probing Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.).[10][11] It is an excellent technique for identifying the functional groups present in a molecule.[12][13]

Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the characteristic C-F bond.

Interpretation:

-

Aromatic C-H Stretch: Weak to medium sharp bands are expected above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[14]

-

Aromatic C=C Stretch: Several medium to strong, sharp bands will appear in the 1610-1450 cm⁻¹ region, characteristic of the phenyl and indazole rings.[15]

-

C=N Stretch: The C=N bond within the indazole ring is expected to show an absorption in the 1620-1580 cm⁻¹ region, often overlapping with C=C stretches.

-

C-F Stretch: A key diagnostic peak. The C-F stretch for aryl fluorides is typically very strong and sharp, appearing in the 1250-1100 cm⁻¹ region. This is often the most intense peak in the fingerprint region.

-

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Data Summary: Characteristic IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1610 - 1450 | Strong-Medium |

| C-F Stretch | 1250 - 1100 | Very Strong |

| Aromatic C-H Bend | 900 - 750 | Strong |

Data is based on general spectroscopic principles and data for analogous compounds.[14][15][16]

Experimental Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[11][17]

References

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 5. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. azooptics.com [azooptics.com]

- 14. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

Foreword: The Indazole Nucleus as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)indazole Derivatives

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and rigid conformational framework allow it to serve as a versatile template for interacting with a multitude of biological targets. From FDA-approved anticancer agents like Pazopanib and Axitinib to anti-inflammatory drugs such as Benzydamine, the indazole core has consistently proven its therapeutic value.[2] This guide delves into a specific, highly promising subclass: this compound derivatives. We will explore the rationale behind the 2-aryl substitution pattern, the strategic inclusion of the 4-fluoro moiety, and the resultant spectrum of biological activities that position these compounds as compelling candidates for further drug development.

The 2-Arylindazole Motif: Strategic Design and Synthetic Accessibility

The substitution pattern on the indazole ring profoundly influences its biological activity. While 1H-indazole is the more thermodynamically stable tautomer, derivatization at the N2 position often yields compounds with distinct and potent pharmacological profiles.[3] The introduction of an aryl group, specifically a phenyl ring, at the N2 position creates a 2-arylindazole. This modification is critical for several reasons:

-

Expanded Vectorial Space: The phenyl group projects into a new region of chemical space, enabling interactions with amino acid residues in target proteins that are inaccessible to the parent indazole.

-

Modulation of Physicochemical Properties: The aryl substituent alters the compound's lipophilicity, solubility, and metabolic stability, which are key parameters in optimizing drug-like properties.

-

Tunable Electronics: Substituents on the phenyl ring can be varied to fine-tune the electronic nature of the molecule, enhancing binding affinity and target specificity.

A common and efficient method for synthesizing these derivatives is the Cadogan reaction, which involves the reductive cyclization of a Schiff base formed from 2-nitrobenzaldehyde and a corresponding aniline.[4]

Caption: General synthesis of 2-aryl-2H-indazoles via Cadogan reaction.

The strategic placement of a fluorine atom at the para-position of the phenyl ring is a well-established medicinal chemistry tactic. The 4-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable electrostatic or hydrogen bonding interactions with the target protein, without significantly increasing steric bulk.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively documented biological activity of 2-arylindazole derivatives is their potent anticancer effect.[5][6] While specific studies focusing exclusively on the 2-(4-fluorophenyl) analog are part of broader research, the general class exhibits significant efficacy against various cancer cell lines, particularly breast cancer.[7][8]

One notable study identified a 2-arylindazole derivative, compound 2f , which demonstrated potent growth-inhibitory activity against several cancer cell lines with IC₅₀ values in the sub-micromolar range (0.23–1.15 μM).[8] Treatment of the 4T1 breast cancer cell line with this compound led to a cascade of events culminating in cell death and the inhibition of metastasis.[7][8]

Mechanism of Action: Induction of Apoptosis and Inhibition of Metastasis

The anticancer effects of these derivatives are not merely cytotoxic but are mediated through specific signaling pathways. The primary mechanism is the induction of apoptosis (programmed cell death).

-

Mitochondrial Pathway Activation: The compounds decrease the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[7][8]

-

Modulation of Apoptotic Proteins: Treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio is a critical determinant for committing a cell to apoptosis.

-

Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels within the cancer cells is observed, which further contributes to cellular damage and apoptosis.[7][8]

Beyond inducing cell death, these compounds also disrupt the metastatic cascade.

-

Inhibition of Cell Migration and Invasion: Treatment with active derivatives has been shown to disrupt the migration and invasion of 4T1 breast cancer cells in vitro.[8]

-

Modulation of Matrix Metalloproteinases (MMPs): The expression of MMP9, an enzyme crucial for degrading the extracellular matrix and facilitating cancer cell invasion, is reduced. Concurrently, the level of TIMP2, a natural inhibitor of MMPs, is increased.[7][8]

Caption: Apoptotic pathway induced by 2-arylindazole derivatives.

Quantitative Data Summary

The following table summarizes the reported anticancer activity for a representative potent 2-arylindazole derivative.

| Compound | Cell Line | Assay Type | IC₅₀ (μM) | Reference |

| 2f | 4T1 (Breast) | Proliferation | 0.23 | [8] |

| 2f | A549 (Lung) | Proliferation | 1.15 | [8] |

| 2f | HCT116 (Colon) | Proliferation | 0.54 | [8] |

| 2f | U87 (Glioblastoma) | Proliferation | 0.61 | [8] |

Anti-inflammatory and Antiprotozoal Activities

While anticancer research is prominent, the therapeutic potential of this compound derivatives extends to other areas.

Anti-inflammatory Effects

Indazole derivatives are recognized for their anti-inflammatory properties.[1] Studies on the broader class of indazoles show that their mechanism often involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for prostaglandin synthesis.[9][10] They have also been shown to inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][10] This dual action on both the enzymatic and cytokine pathways makes them attractive candidates for treating inflammatory disorders.

Antiprotozoal Potential

Recent research has highlighted the potent antiprotozoal activity of 2-phenyl-2H-indazole derivatives against pathogens like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[2][4] The presence of the 2-phenyl group was found to be crucial for this activity, with certain derivatives showing significantly greater potency than the reference drug metronidazole.[2][11] For instance, derivatives with electron-withdrawing groups on the phenyl ring, such as chloro or methoxycarbonyl, displayed excellent activity.[2][11] This suggests that a 2-(4-fluorophenyl) substituent, also an electron-withdrawing group, would likely confer potent antiprotozoal properties.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. Below are step-by-step methodologies for key assays.

In Vitro Anticancer Activity Workflow

Caption: Workflow for the in vitro evaluation of anticancer potential.

Protocol: MTT Proliferation Assay

This protocol is foundational for determining the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., 4T1) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity in vivo.[9][10]

-

Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the rats into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the indazole derivative (e.g., 25, 50, 100 mg/kg) via oral gavage.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at hourly intervals for 5 hours post-injection (Vt) using a plethysmograph.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Structure-Activity Relationship (SAR) Insights

Analysis of the broader class of 2-arylindazoles provides valuable insights into the structure-activity relationship (SAR).[12][13]

-

Indazole Core: The 2H-indazole scaffold is essential for activity.

-

2-Aryl Group: The presence and nature of the substituent at the N2 position are critical. Electron-withdrawing groups on the phenyl ring, such as fluoro or chloro, often enhance potency in antiprotozoal and anticancer assays.[2]

-

Other Positions: Modifications at other positions on the indazole ring (e.g., C3, C6) have been explored to further optimize activity against specific targets like kinases or receptors.[8][14] For example, adding a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group was shown to be beneficial in one series of anticancer agents.[8]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising chemotype in drug discovery. The accumulated evidence strongly supports its potential as a source of potent anticancer, anti-inflammatory, and antiprotozoal agents.[2][8][9] The primary anticancer mechanism involves the targeted induction of apoptosis and the disruption of metastatic signaling pathways. The strategic inclusion of the 4-fluorophenyl group is key to this activity, likely enhancing metabolic stability and target engagement.

Future research should focus on synthesizing a dedicated library of this compound derivatives with systematic modifications at other positions of the indazole core. This will allow for a more detailed SAR exploration and the optimization of potency and selectivity against specific targets, such as individual kinases or caspases. Advanced in vivo studies in relevant disease models are warranted to translate the compelling in vitro data into tangible therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(4-fluorophenyl)indazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile structure has been successfully incorporated into approved drugs for a range of indications, from anti-inflammatory agents to anticancer therapies.[1][2] Within this promising class of molecules, 2-(4-fluorophenyl)indazole emerges as a compound of significant interest for further investigation. The introduction of a fluorophenyl group at the 2-position of the indazole ring can modulate the compound's physicochemical properties, potentially enhancing its biological activity and pharmacokinetic profile. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon existing research on closely related analogues to inform future drug discovery and development efforts.

Oncological Applications: Targeting Key Pathways in Cancer Progression

The indazole scaffold is a well-established pharmacophore in oncology, with several indazole-based drugs approved for cancer treatment.[2] Research on various indazole derivatives suggests that this compound may exert its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis.

Induction of Apoptosis through the Intrinsic Pathway

A primary mechanism by which many anticancer agents elicit their effects is through the induction of programmed cell death, or apoptosis. Studies on indazole derivatives have shown their ability to trigger apoptosis in cancer cells.[3][4]

Potential Molecular Targets:

-

Bcl-2 family proteins: These proteins are critical regulators of apoptosis. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members can determine the cell's fate.

-

Caspases: This family of proteases executes the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

-

Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.

Experimental Validation Workflow:

Caption: Workflow for validating the pro-apoptotic activity of this compound.

Protocol: Western Blot for Bcl-2 and Cleaved Caspase-3

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Indazole derivatives have been shown to interfere with these processes.[3][4]

Potential Molecular Targets:

-